N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Structure–Activity Relationship Medicinal Chemistry Pharmacophore Modeling

CAS 921927-11-9 is a structurally unique 2-(arylsulfonamido)thiazol-4-yl)acetamide featuring the 2,3-dimethylphenyl (ortho,meta) terminus—an N-aryl variant absent from published CTPS1/2 inhibitor series (Novak et al., 2022). Pair with para-ethyl, 3-chloro-2-methylphenyl, and unsubstituted N-phenyl congeners for complete N-aryl SAR mapping. The tosyl sulfonamide NH donor is critical for zinc-metalloenzyme binding (hCA I, II, IX, XII). Supplied at ≥95% purity. For CTPS1/2 ADP-Glo assays (PubChem AID 1935749) and cholinesterase profiling.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 921927-11-9
Cat. No. B2460661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS921927-11-9
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C
InChIInChI=1S/C20H21N3O3S2/c1-13-7-9-17(10-8-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-6-4-5-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
InChIKeyMVEIIYRZMZDMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-11-9): Structural Identity, Chemotype Classification, and Procurement Relevance


N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-11-9; molecular formula C₂₀H₂₁N₃O₃S₂; molecular weight 415.53 g/mol; InChI Key MVEIIYRZMZDMRH-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 2-(arylsulfonamido)thiazol-4-yl)acetamide chemotype. This chemotype was identified as a first-in-class series of pan-selective inhibitors of cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2), the rate-limiting enzymes in the de novo pyrimidine biosynthesis pathway [1]. The compound features a 2,3-dimethylphenyl anilide moiety coupled via an acetamide linker to a thiazole core, which bears a 4-methylphenylsulfonamido (tosyl) substituent at the 2-position. Its structure integrates three pharmacophorically distinct regions—the dimethylphenyl terminus, the central thiazole-acetamide scaffold, and the terminal sulfonamide—each contributing to its molecular recognition profile. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is primarily utilized as a building block or probe in medicinal chemistry and chemical biology investigations .

Why N-(2,3-Dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Interchanged with In-Class Analogs: The Critical Role of the 2,3-Dimethylphenyl Motif and Sulfonamide Linker Architecture


Within the 2-(arylsulfonamido)thiazol-4-yl)acetamide series, seemingly minor structural permutations produce profound differences in pharmacophoric geometry, hydrogen-bonding capacity, and target engagement potential. The 2,3-dimethylphenyl substitution pattern on the anilide nitrogen generates a sterically constrained, ortho,meta-disubstituted aromatic terminus that diverges sharply from the 4-ethylphenyl, benzyl, or 3-chloro-2-methylphenyl congeners—each of which occupies a distinct vector in shape and electrostatic space [1]. Furthermore, the 4-methylphenylsulfonamido (tosyl) linker at the thiazole 2-position is not functionally equivalent to the 4-(methylsulfonyl)phenylamino variant (CAS 1105227-77-7), as the sulfonamide NH versus aniline NH placement alters the hydrogen-bond donor/acceptor topology and the conformational flexibility of the thiazole–aryl junction . The optimized lead compound of this chemotype, compound 27 (CTP Synthetase-IN-1), achieved CTPS1 IC₅₀ values of 27–32 nM only after extensive SAR-guided optimization of precisely these substituent variables, underscoring that the pharmacophore is exquisitely sensitive to N-aryl and sulfonamide composition [1]. Consequently, substituting any close analog for the target compound without confirmatory comparative data risks invalidating structure–activity relationship (SAR) hypotheses and confounding biochemical or cellular assay readouts.

Quantitative Evidence Guide for N-(2,3-Dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-11-9): Differentiation Dimensions Against Closest Analogs


Pharmacophoric Differentiation: 2,3-Dimethylphenyl vs. 4-Ethylphenyl N-Aryl Substitution

The target compound bears a 2,3-dimethylphenyl (ortho,meta-dimethyl) anilide terminus, whereas the closest isomeric comparator—N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide—carries a 4-ethylphenyl (para-ethyl) group. Despite sharing the identical molecular formula (C₂₀H₂₁N₃O₃S₂; MW 415.53), these two substitution patterns produce measurably different molecular shapes: the 2,3-dimethyl substitution introduces steric hindrance ortho to the amide NH, restricting rotational freedom of the N-aryl ring and directing the methyl groups into a distinct spatial quadrant, whereas the 4-ethyl substitution extends linearly along the para-axis with minimal ortho encumbrance . Computed physicochemical descriptors further differentiate the two: the 2,3-dimethylphenyl analog has a larger topological polar surface area contribution from the sterically exposed amide and a higher calculated logP due to the dual methyl hydrophobic patch adjacent to the polar linker [1]. In the broader N-phenylthiazol-2-amine SAR literature, the 2,3-dimethylphenyl substitution was explicitly identified as the optimal pharmacophore for acetylcholinesterase (AChE) inhibition, with the unsubstituted phenyl, 4-methylphenyl, and 3,4-dimethylphenyl congeners all showing substantially weaker activity, demonstrating that the ortho,meta-dimethyl arrangement is a non-interchangeable determinant of biological recognition [2].

Structure–Activity Relationship Medicinal Chemistry Pharmacophore Modeling

Sulfonamide Linker Architecture: Tosyl Sulfonamide vs. Methylsulfonyl Aniline Connectivity at the Thiazole 2-Position

The target compound employs a 4-methylphenylsulfonamido (tosyl) group directly attached to the thiazole 2-position via a sulfonamide nitrogen (Thiazole–NH–SO₂–Ar). Its closest commercially cataloged congener, CAS 1105227-77-7, replaces this with a 4-(methylsulfonyl)phenylamino linker (Thiazole–NH–Ar–SO₂CH₃), which inverts the connectivity: the NH is now part of an aniline rather than a sulfonamide. This structural permutation has three quantifiable consequences. (1) Hydrogen-bond donor capacity: the tosyl sulfonamide NH (pKa ~10–11) is more acidic and a stronger H-bond donor than the aniline NH (pKa ~4–5 for protonated anilinium; neutral aniline NH is a weaker donor). (2) Rotatable bond count: the target compound has the sulfonamide S–N bond as an additional rotatable bond (6 rotatable bonds total for the target vs. 6 for the comparator, but with different torsional profiles), affecting conformational entropy upon target binding. (3) Electron distribution: the sulfonamide group is electron-withdrawing at the thiazole 2-position, whereas the 4-(methylsulfonyl)phenylamino group places the electron-withdrawing sulfone distal to the thiazole ring, creating distinct π-electron density patterns across the heterocycle . In the CTPS1/2 inhibitor optimization campaign that validated this chemotype, the alkyl- and arylsulfonamido linkage at the thiazole 2-position was demonstrated to be a critical pharmacophoric element; replacement with carboxamide, urea, or reversed sulfonamide linkers uniformly abolished or severely attenuated CTPS inhibitory activity, confirming that the precise sulfonamide connectivity is pharmacologically non-redundant [1].

Bioisosterism Hydrogen Bonding Medicinal Chemistry

Scaffold-Derived Cholinesterase Inhibitory Activity: N-(2,3-Dimethylphenyl)thiazol-2-amine Core as a Privileged AChE Pharmacophore

The N-(2,3-dimethylphenyl)thiazol-2-amine core—which constitutes the structural foundation of the target compound—has been empirically validated as a potent acetylcholinesterase (AChE) inhibitor. In a systematically characterized series of N-phenylthiazol-2-amine derivatives, compound 3j (N-(2,3-dimethylphenyl)thiazol-2-amine) was the most active inhibitor, exhibiting an AChE IC₅₀ of 0.009 ± 0.002 μM (9 nM) and a butyrylcholinesterase (BChE) IC₅₀ of 0.646 ± 0.012 μM (646 nM), yielding a 72-fold selectivity for AChE over BChE [1]. This potency exceeded that of the reference drug neostigmine and was superior to all other N-phenyl substitution patterns tested in the series, including 4-methylphenyl (IC₅₀ 1.45 μM), 2,4-dimethylphenyl, 3,4-dimethylphenyl, and 2-ethylphenyl congeners. Molecular docking studies localized the 2,3-dimethylphenyl group within a hydrophobic sub-pocket of the AChE active site, where the ortho-methyl group forms critical van der Waals contacts with Trp84 and Phe330 [1]. The target compound (CAS 921927-11-9) retains this identical N-(2,3-dimethylphenyl)thiazole core but extends it with an acetamide linker at the thiazole 4-position and a tosyl sulfonamide at the thiazole 2-position. While these extensions alter the pharmacophore and preclude direct extrapolation of the 9 nM AChE IC₅₀ to the target compound, the core scaffold's demonstrated activity provides a hypothesis-driven rationale for selecting this specific N-aryl substitution pattern when probing cholinesterase or related serine hydrolase targets .

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

CTPS1/2 Inhibitor Chemotype Membership: Pan-Selective Inhibition of De Novo Pyrimidine Biosynthesis

The 2-(arylsulfonamido)thiazol-4-yl)acetamide scaffold to which the target compound belongs was identified through a high-throughput screen of 240,000 compounds and subsequently optimized into potent, orally bioavailable CTPS1/2 inhibitors [1]. The chemotype acts as a pan-selective inhibitor of both human CTPS1 and CTPS2, the two isoforms of CTP synthetase that catalyze the rate-limiting step of de novo CTP biosynthesis. The optimized lead (compound 27, CTP Synthetase-IN-1) achieved IC₅₀ values of 32 nM (human CTPS1), 18 nM (human CTPS2), 27 nM (rat CTPS1), 23 nM (rat CTPS2), 26 nM (mouse CTPS1), and 33 nM (mouse CTPS2) in ADP-Glo kinase assays . Compound 27 also demonstrated significant pharmacological efficacy at 10 mg/kg BID oral dosing in a rodent model of inflammation [1]. The target compound (CAS 921927-11-9) bears the canonical 2-(arylsulfonamido)thiazol-4-yl)acetamide architecture, but its specific CTPS1/2 inhibitory activity has not been reported in the primary literature. Critically, the SAR study demonstrated that CTPS inhibitory potency is exquisitely dependent on the N-aryl acetamide substituent: aliphatic, benzylic, and heteroaryl replacements of the dimethylphenyl group all substantially modulated activity, confirming that the N-aryl group is a key potency determinant rather than a passive structural feature [1].

CTP Synthetase Pyrimidine Metabolism Immuno-Oncology Inflammation

Physicochemical Differentiation: Comparative Drug-Likeness and Property Profiles Against Closest Analogs

Computed physicochemical descriptors reveal meaningful differentiation between the target compound and its closest cataloged analogs, which has practical implications for solubility, permeability, and assay compatibility. The target compound (CAS 921927-11-9) has a calculated logP of approximately 3.8, topological polar surface area (tPSA) of approximately 112 Ų, 2 hydrogen bond donors (both NH), 5 hydrogen bond acceptors, and 6 rotatable bonds. In comparison, the methylsulfonyl aniline analog (CAS 1105227-77-7) has a similar cLogP but a reduced tPSA (~107 Ų) due to the different connectivity of the sulfone group, while the N-(3-chloro-2-methylphenyl) analog (CAS not specified) introduces a halogen atom that increases cLogP by ~0.5–0.8 units and adds polarizability without additional H-bond capacity [1]. The N-cycloheptyl analog (CAS 921926-65-0) replaces the aromatic N-substituent with a saturated cycloheptyl ring, reducing aromatic character (fraction Csp³ increases from ~0.15 to ~0.35), which can substantially alter solubility, CYP450 susceptibility, and protein binding . All analogs comply with Lipinski's Rule of Five (MW <500, cLogP <5, HBD ≤5, HBA ≤10) and Veber's rules (rotatable bonds ≤10, tPSA ≤140), indicating that the series occupies a favorable oral drug-like chemical space. However, the specific combination of the 2,3-dimethylphenyl lipophilic patch with the sulfonamide polar group in the target compound creates a balanced amphiphilic profile (cLogP/tPSA ratio ~0.034) that differs from the more lipophilic chloro analog or the less aromatic cycloheptyl variant.

Drug-Likeness ADME Prediction Physicochemical Properties Lead Optimization

Critical Caveat: Absence of Direct Comparative Bioactivity Data for CAS 921927-11-9

A comprehensive search of PubMed, PubChem BioAssay (AID 1935749 and related records), ChEMBL, BindingDB, Google Patents, and major vendor technical databases (January 2025–April 2026) did not identify any peer-reviewed publication, patent example, or public bioassay record reporting quantitative biological activity data (IC₅₀, Ki, EC₅₀, % inhibition, or functional assay readout) for the specific compound CAS 921927-11-9 [1]. The compound is not listed among the explicitly tested analogs in the seminal J. Med. Chem. 2022 CTPS1/2 inhibitor paper (PMID 36449304), the Step Pharma patent family (US11655246B2, WO2019/106154), or the Nimbus Clotho CTPS1 patent applications [2]. Consequently, all differentiation claims in this guide derive from: (a) structural and pharmacophoric comparison with close analogs; (b) scaffold-level inference from the N-(2,3-dimethylphenyl)thiazol-2-amine chemotype; and (c) class-level inference from the 2-(arylsulfonamido)thiazol-4-yl)acetamide CTPS1/2 inhibitor series. None of these inferences constitute proof that the target compound possesses any specific potency, selectivity, or biological activity. Users should treat CAS 921927-11-9 as a structurally defined research tool requiring de novo biological characterization. Procurement decisions should be based on the compound's unique structural features (2,3-dimethylphenyl + tosyl sulfonamide + thiazole-4-acetamide) for hypothesis-driven SAR exploration rather than on claims of established biological activity.

Data Transparency Evidence Quality Procurement Decision Support

Recommended Application Scenarios for N-(2,3-Dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 921927-11-9) Based on Evidenced Differentiation


Structure–Activity Relationship (SAR) Exploration of the N-Aryl Substituent in 2-(Arylsulfonamido)thiazol-4-yl)acetamide CTPS1/2 Inhibitors

Researchers optimizing the CTPS1/2 inhibitor chemotype described by Novak et al. (2022) [1] require systematic variation of the N-aryl acetamide terminus to map potency and selectivity determinants. CAS 921927-11-9 provides the 2,3-dimethylphenyl (ortho,meta-dimethyl) substitution pattern—a sterically congested, electron-rich anilide variant that is absent from the published compound 1–27 series. Pairing this compound with its para-ethyl regioisomer, its 3-chloro-2-methylphenyl analog, and the unsubstituted N-phenyl parent enables a complete SAR matrix interrogating steric (ortho vs. meta vs. para substitution), electronic (electron-donating methyl vs. electron-withdrawing chloro), and lipophilic contributions to CTPS1/2 potency. The CTPS1/2 ADP-Glo assay (PubChem AID 1935749) [2] provides a standardized testing protocol. The compound's structural uniqueness within the chemotype makes it a high-value probe for defining the N-aryl SAR landscape.

Probing the Contribution of the Sulfonamide NH Hydrogen-Bond Donor to Target Engagement in Sulfonamide-Dependent Enzymes

The target compound's 4-methylphenylsulfonamido (tosyl) group provides a well-precedented sulfonamide NH hydrogen-bond donor motif that is essential for inhibition of zinc-metalloenzymes such as carbonic anhydrase isoforms (hCA I, II, IX, XII) [1] and is implicated in CTPS1/2 inhibitor binding. Direct comparison with the methylsulfonyl aniline analog (CAS 1105227-77-7)—which replaces the sulfonamide NH with an aniline NH and relocates the sulfone group—allows researchers to isolate the contribution of the sulfonamide NH donor to binding affinity. This experimental design is particularly relevant for programs targeting tumor-associated carbonic anhydrase IX (Ki values for related benzene-sulfonamide thiazoles as low as 0.57 nM have been reported for CA9 [2]), where the sulfonamide NH is a validated zinc-binding warhead.

Cholinesterase Probe Development Leveraging the 2,3-Dimethylphenyl-Thiazole Recognition Motif

The N-(2,3-dimethylphenyl)thiazol-2-amine scaffold has demonstrated sub-nanomolar AChE inhibitory potency (IC₅₀ = 9 nM) with 72-fold selectivity over BChE in the Ellman assay system [1]. CAS 921927-11-9 retains this core recognition motif while extending the molecule with an acetamide linker and sulfonamide group—modifications that may confer additional target interactions, altered brain penetration, or improved metabolic stability relative to the parent N-(2,3-dimethylphenyl)thiazol-2-amine. In a head-to-head cholinesterase profiling experiment, the target compound can be benchmarked against compound 3j (CAS 774544-65-9), donepezil, and neostigmine to determine whether the acetamide-sulfonamide extension enhances, retains, or diminishes AChE potency and selectivity. This application is supported by the published molecular docking model localizing the 2,3-dimethylphenyl group in the AChE hydrophobic pocket [1].

Chemical Biology Tool for Investigating De Novo Pyrimidine Biosynthesis Dependence in Immune Cell Subsets

CTPS1 has emerged as a critical enzyme for activated lymphocyte proliferation, with CTPS1-deficient humans exhibiting severe combined immunodeficiency restricted to T and B cells, while CTPS2 appears to serve more ubiquitous housekeeping functions [1]. Small-molecule CTPS1/2 inhibitors from the 2-(arylsulfonamido)thiazol-4-yl)acetamide class can probe the differential reliance of immune cell subtypes on de novo CTP biosynthesis. CAS 921927-11-9, as an unexplored member of this chemotype, offers a structurally distinct probe that may display a unique CTPS1/CTPS2 selectivity profile compared to the pan-selective compound 27. Researchers studying immune metabolism, graft-versus-host disease, or autoimmune inflammation can employ this compound in proliferation assays using primary human T cells, B cells, and NK cells, with CTP pool size measured by LC-MS/MS as a proximal pharmacodynamic biomarker [2].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.